3'-O-Naphthoyladenosine 5'-triphosphate is a modified nucleotide that plays a significant role in biochemical research, particularly in studies involving nucleotides and their analogs. This compound is a derivative of adenosine triphosphate, where the 3'-hydroxyl group of the ribose sugar is modified with a naphthoyl group. The addition of this bulky aromatic group can influence the compound's interactions with enzymes and other biomolecules, making it valuable for probing biochemical pathways.
3'-O-Naphthoyladenosine 5'-triphosphate can be synthesized chemically or enzymatically from its precursor nucleotides. It is often used in research settings to study enzyme kinetics and binding interactions due to its structural similarities to natural nucleotides.
This compound belongs to the class of nucleotide triphosphates, which are essential for various biological processes, including energy transfer and signal transduction. Specifically, it is classified as a nucleotide analog due to the modification at the 3' position of the ribose sugar.
The synthesis of 3'-O-Naphthoyladenosine 5'-triphosphate typically involves several steps, including the protection of functional groups, phosphorylation, and deprotection. Common methods include:
The synthesis often requires careful control of reaction conditions, such as pH and temperature, to ensure high yields and purity. Additionally, protecting groups are used to prevent unwanted reactions during synthesis. The Ludwig-Eckstein protocol is frequently referenced for synthesizing modified nucleotides efficiently .
The molecular structure of 3'-O-Naphthoyladenosine 5'-triphosphate consists of:
3'-O-Naphthoyladenosine 5'-triphosphate participates in various biochemical reactions, including:
The presence of the naphthoyl group alters the reactivity and binding affinity of the nucleotide compared to unmodified adenosine triphosphate. This modification can enhance or inhibit interactions with specific enzymes or receptors, providing insights into their mechanisms.
The mechanism of action for 3'-O-Naphthoyladenosine 5'-triphosphate involves its ability to mimic natural nucleotides while providing unique binding characteristics due to its bulky naphthoyl group. This allows researchers to study:
Studies have shown that substituting natural nucleotides with this analog can significantly impact enzyme kinetics and substrate affinity, allowing for detailed mechanistic studies.
3'-O-Naphthoyladenosine 5'-triphosphate is utilized in various scientific applications, including:
This compound serves as an important tool in molecular biology and biochemistry, facilitating advancements in understanding cellular processes involving nucleotides.
3'-O-Naphthoyladenosine 5'-triphosphate (N-ATP) features a canonical adenosine 5'-triphosphate (ATP) core modified at the ribose 3'-position with a 1-naphthoyl group. This modification replaces the hydroxyl group at the ribose 3'-carbon with a bulky, planar naphthalene ring system conjugated via an ester linkage. The naphthoyl moiety introduces significant hydrophobic character and extended π-electron conjugation, altering the molecule's physicochemical behavior relative to ATP [1] [8].
Quantum-chemical computations indicate that the naphthoyl group forces the ribose ring into a C3'-endo puckering conformation, sterically hindering rotation around the C3'-O-naphthoyl bond. This constraint positions the naphthalene ring perpendicular to the purine plane of adenosine, minimizing electronic interference with the adenine base while maximizing solvent exposure of the fluorophore [8]. The triphosphate chain retains Mg²⁺ coordination capability at the β- and γ-phosphates, similar to ATP, though the α-phosphate exhibits reduced metal affinity due to electron donation from the ester-linked naphthoyl group [1] [8].
Table 1: Key Structural Features of N-ATP
Structural Element | Chemical Characteristics | Conformational Impact |
---|---|---|
Naphthoyl group at C3' | Aromatic, hydrophobic | Ribose C3'-endo puckering |
Triphosphate chain | Mg²⁺ binding at β/γ phosphates | Reduced α-phosphate charge density |
Adenine-naphthoyl orientation | Perpendicular planes | Minimized π-π stacking |
N-ATP and its diphosphate analog (3'-O-Naphthoyladenosine 5'-diphosphate, N-ADP) exhibit distinct biochemical behavior compared to their unmodified counterparts. Binding studies with mitochondrial ADP/ATP carrier protein (AAC) reveal N-ADP acts as a potent mixed-type inhibitor (Ki ≈ 5 μM), contrasting with ADP/ATP which are transported substrates. The hydrophobic naphthoyl group prevents translocation through AAC despite high-affinity binding, effectively "trapping" the nucleotide at the carrier site [1].
Specific binding capacities differ significantly:
Table 2: Functional Comparison with Canonical Nucleotides
Parameter | ATP/ADP | N-ATP/N-ADP |
---|---|---|
AAC transport | Substrates (transported) | Non-transportable inhibitors |
Binding affinity (Kd) | ~10–20 μM (ADP) | 3–6 μM [1] |
Protein binding sites | ≤0.8 nmol/mg | 1.5–1.6 nmol/mg |
pH sensitivity | High | Heterogeneous (two-site behavior) |
The naphthoyl modification confers unique spectroscopic properties critical for probing nucleotide-protein interactions:
UV-Vis Spectroscopy: N-ATP exhibits a dual absorption profile with adenine λmax = 259 nm and naphthoyl λmax = 280 nm. Molar extinction coefficients are additive (ε259 ≈ 15,400 M⁻¹cm⁻¹; ε280 ≈ 6,200 M⁻¹cm⁻¹), confirming independent chromophore behavior without ground-state electronic coupling [3] [7].
Fluorescence Emission: Excitation at 280 nm yields naphthalene-like emission at 335 nm. Quantum yield (ΦF) increases from 0.12 in aqueous buffer to 0.48 in hydrophobic environments, enabling detection of membrane protein binding. Binding to AAC quenches fluorescence by 40–60% due to restricted mobility of the naphthoyl group, with subsequent addition of inhibitors like carboxyatractyloside (CATR) restoring emission via competitive displacement [1] [3].
NMR Analysis: 31P-NMR reveals significant chemical shift perturbations at the α-phosphate (Δδ = +1.2 ppm vs. ATP), indicating electronic effects from the 3'-ester linkage. 1H-NMR shows pronounced upfield shifts for ribose H2' and H4' protons (Δδ = -0.4 to -0.6 ppm), confirming altered sugar pucker dynamics. NOESY correlations between naphthoyl H3/H4 and adenine H8 suggest transient hydrophobic contacts in aqueous solution [7].
Table 3: Spectroscopic Signatures of N-ATP
Technique | Key Parameters | Structural Interpretation |
---|---|---|
UV-Vis | λmax 259 nm (Ade), 280 nm (Naph) | Independent chromophores |
Fluorescence | λem 335 nm; ΦF 0.12–0.48 | Environmental sensitivity |
31P-NMR | α-P shift: +1.2 ppm vs. ATP | Reduced α-phosphate charge density |
1H-NMR | Ribose H2'/H4' upfield shifts | C3'-endo conformation stabilization |
N-ATP exhibits enhanced kinetic stability against hydrolysis compared to ATP, attributable to steric shielding of the γ-phosphate by the naphthoyl group. Hydrolysis half-lives at pH 7.4 and 37°C:
Enzymatic hydrolysis studies reveal mixed inhibition kinetics against ATPases. N-ATP competitively inhibits ATP binding (Ki = 8.2 μM) while exhibiting uncompetitive inhibition toward water attack at the γ-phosphate, indicating preferential binding to the enzyme-ADP intermediate. Free energy calculations confirm the transition state for N-ATP hydrolysis is destabilized by 14.3 kJ/mol relative to ATP, primarily due to impaired nucleophile accessibility and suboptimal positioning of catalytic residues [5].
Protein interactions further modulate stability: Binding to AAC reduces N-ATP hydrolysis rate by 20-fold versus free solution, suggesting allosteric protection of the triphosphate chain. This contrasts with ATP, which undergoes accelerated hydrolysis when bound to transport proteins [1] [5].
Table 4: Hydrolysis Parameters vs. ATP
Parameter | ATP | N-ATP |
---|---|---|
Non-enzymatic t1/2 (pH 7.4) | ~2 hours | >24 hours |
Ea (hydrolysis) | 64 kJ/mol | 92 kJ/mol |
Enzymatic Km/Vmax | Substrate | Mixed inhibitor (Ki = 8.2 μM) |
ΔG‡ (hydrolysis) | Reference | +14.3 kJ/mol |
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